molecular formula C8H8BrN3O B6355057 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1368794-39-1

7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No. B6355057
CAS RN: 1368794-39-1
M. Wt: 242.07 g/mol
InChI Key: QAMUOBSXKFQRQC-UHFFFAOYSA-N
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Description

The compound “7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” belongs to a class of organic compounds known as pyridopyrazines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrazine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring fused to a pyrazine ring, with a bromine atom and a methyl group attached at the 7th and 4th positions respectively .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activity

The compound has been investigated for its anti-inflammatory and analgesic properties. Researchers have explored its potential as a therapeutic agent to alleviate pain and reduce inflammation . Further studies could elucidate its mechanism of action and optimize its efficacy.

Pharmacology

Pharmacologists study its interactions with biological targets, such as receptors or enzymes. Investigating its binding affinity and selectivity can guide drug development. Additionally, understanding its pharmacokinetics and toxicity profile is essential for safe usage.

These applications highlight the versatility of 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and underscore its potential impact across scientific disciplines. Further research will unveil additional uses and refine its applications . If you’d like more details on any specific area, feel free to ask! 😊

properties

IUPAC Name

7-bromo-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-4-7(13)11-6-2-5(9)3-10-8(6)12/h2-3H,4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMUOBSXKFQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

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